molecular formula C29H28N4O6S B2867614 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide CAS No. 689756-97-6

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

Cat. No. B2867614
CAS RN: 689756-97-6
M. Wt: 560.63
InChI Key: SIMKJAUXNXFNQH-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole . Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .


Molecular Structure Analysis

The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of similar compounds have been investigated using DFT-B3LYP function at 6-311++G (d, p) basis set . The detailed interpretations of the vibrational spectra have been carried out with the aid of VEDA 4 program .


Chemical Reactions Analysis

The various intramolecular interactions of similar compounds have been exposed by natural bond orbital analysis . The FT-IR and FT-Raman spectra of the title molecule have been recorded and analyzed . Blue-shifting of the C-H wavenumber along with a decrease in the C-H bond length attribute for the formation of the C-H…O hydrogen bonding provide evidence for a charge transfer interaction .

Scientific Research Applications

Allelochemical Transformation Products

Research on benzoxazolinone and benzoxazinone allelochemicals, which share structural motifs with the compound , focuses on their microbial transformation in soil environments. These transformations are crucial for exploiting the allelopathic properties of crops like wheat, rye, and maize to suppress weeds and soil-borne diseases. Compounds such as aminophenoxazinones, malonamic acids, and acetamides are identified as key transformation products, highlighting the importance of understanding these chemical processes for agricultural applications (Fomsgaard, Mortensen, & Carlsen, 2004).

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which resemble the core structure of the compound , have been synthesized and evaluated for their in vitro antitumor activity. These studies demonstrate the potential of certain derivatives to exhibit broad-spectrum antitumor activity, highlighting the value of structural modifications in developing effective anticancer agents (Al-Suwaidan et al., 2016).

Antimicrobial Agents

The synthesis and characterization of new quinazolines as potential antimicrobial agents explore the therapeutic potential of quinazoline derivatives. Studies on such compounds reveal their effectiveness against various bacterial and fungal strains, underscoring their importance in addressing antibiotic resistance (Desai, Shihora, & Moradia, 2007).

Herbicidal Activities

Investigations into novel triazolinone derivatives, designed as Protox inhibitors, provide insights into herbicidal activities. These studies aim to develop post-emergent herbicides for broadleaf weed control in rice fields, showcasing the agricultural implications of chemical compounds with specific functionalities (Luo et al., 2008).

Mechanism of Action

The analysis of the electron density of HOMO and LUMO gives an idea of the delocalization and the low value of the energy gap indicates electron transfer within the molecule . Moreover, molecular docking studies revealed the possible binding of similar compounds to different antimicrobial target proteins .

properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O6S/c1-36-22-6-3-20(4-7-22)30-27(34)17-40-29-31-24-8-5-21(32-10-12-37-13-11-32)15-23(24)28(35)33(29)16-19-2-9-25-26(14-19)39-18-38-25/h2-9,14-15H,10-13,16-18H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMKJAUXNXFNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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